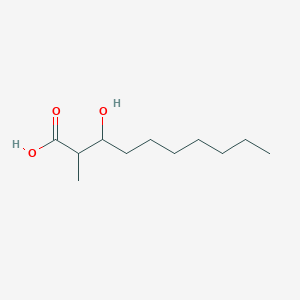
3-Hydroxy-2-methyldecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyldecanoic acid is a carboxylic acid with a hydroxyl group and a methyl group attached to its decanoic acid backbone. This compound is known for its role in various biological and chemical processes, particularly in the synthesis of complex molecules and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methyldecanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyldecanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic or basic conditions to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and specific reaction parameters are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-2-methyldecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a precursor in the biosynthesis of natural products.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyldecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxydecanoic acid: Similar structure but with the hydroxyl group at a different position.
3-Hydroxydecanoic acid: Lacks the methyl group present in 3-Hydroxy-2-methyldecanoic acid.
2-Methyldecanoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl group on its decanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
64192-83-2 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-hydroxy-2-methyldecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9(2)11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
BWVIFRQUEOKPIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















